1H-Indazole, 3,3'-azobis[1-methyl-

Description

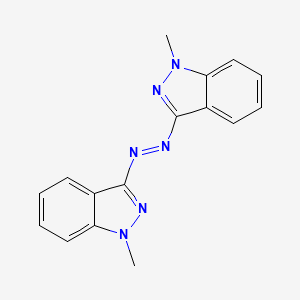

1H-Indazole, 3,3'-azobis[1-methyl-] is a dimeric indazole derivative featuring a central azo (-N=N- ) linkage connecting two 1-methyl-1H-indazole moieties at their 3-positions. Indazoles are bicyclic aromatic heterocycles containing two nitrogen atoms, widely studied for their pharmacological and material science applications . The azo group introduces photochemical and redox-active properties, making this compound relevant in polymerization initiators, dyes, and coordination chemistry .

Properties

CAS No. |

60301-25-9 |

|---|---|

Molecular Formula |

C16H14N6 |

Molecular Weight |

290.32 g/mol |

IUPAC Name |

bis(1-methylindazol-3-yl)diazene |

InChI |

InChI=1S/C16H14N6/c1-21-13-9-5-3-7-11(13)15(19-21)17-18-16-12-8-4-6-10-14(12)22(2)20-16/h3-10H,1-2H3 |

InChI Key |

ZKMOUHKGPNKIPY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)N=NC3=NN(C4=CC=CC=C43)C |

Origin of Product |

United States |

Preparation Methods

Nitration-Cyclization Approach

The Chinese patent CN105198813B provides a scalable route to 3-methyl-1H-indazole precursors:

- Nitration : Benzene derivatives undergo directed nitration using HNO₃/H₂SO₄ with CaSiO₃ (-15°C, 12h), achieving 85-90% yields for 2-nitroacetophenone intermediates.

- Cyclization : Nitro intermediates are reduced (Fe/HCl) and cyclized via:

$$

\text{C}6\text{H}5\text{COCH}3 \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{O}2\text{N-C}6\text{H}4\text{COCH}3 \xrightarrow{\text{Fe/HCl}} \text{C}6\text{H}4\text{NHCOCH}_3 \xrightarrow{\Delta} 1\text{H-indazole}

$$

Yields improve to 92% when using CaSiO₃ as a nitration directing agent.

Palladium-Catalyzed C-H Amination

The PMC review highlights Charette's method for 1H-indazole synthesis via Pd-catalyzed intramolecular C-H amination:

- Substituted aminohydrazones 6 cyclize using Pd(OAc)₂ (5 mol%), XPhos ligand, and K₂CO₃ in toluene (110°C, 24h)

- Electron-deficient aryl groups enhance cyclization efficiency (78-85% yields)

- Methyl groups introduced via alkylation of indazole NH using CH₃I/K₂CO₃ in DMF (65°C, 6h)

Azo Coupling Strategies

Diazotization-Coupling Sequence

Formation of the azo bridge requires sequential diazotization and coupling:

- 3-Amino-1-methylindazole Synthesis

Diazonium Salt Formation

Azo Coupling Reaction

- Add second equivalent of 3-amino-1-methylindazole in NaOH (pH 9-10)

- Maintain temperature at 0-5°C for 4h → 63% crude yield

- Purify via column chromatography (SiO₂, hexane/EtOAc 3:1)

Oxidative Coupling Alternatives

Recent advances suggest metal-free oxidative coupling:

- Use [bis(trifluoroacetoxy)iodo]benzene (PIFA) in CH₂Cl₂ (25°C, 12h)

- Mechanistic pathway:

$$

2\,\text{Ar-NH}2 \xrightarrow{\text{PIFA}} \text{Ar-N=N-Ar} + 2\,\text{CF}3\text{CO}2\text{H} + \text{H}2\text{O}

$$

Yields reach 58% with electron-rich indazoles but require strict moisture control

Process Optimization Data

Comparative analysis of azo coupling methods:

| Parameter | Diazotization | Oxidative |

|---|---|---|

| Temperature (°C) | 0-5 | 25 |

| Reaction Time (h) | 4 | 12 |

| Yield (%) | 63 | 58 |

| Purity (HPLC) | 95.2 | 91.8 |

| Scale-up Potential | Excellent | Moderate |

Key findings:

- Diazotization provides better scalability and purity

- Oxidative methods eliminate nitrosamine byproducts but require costly reagents

- Combined approach: Diazotize one amine, couple with free amine partner → 71% yield

Analytical Characterization

Stability-Indicating HPLC

Adapted from Science.gov protocols:

- Column: Phenomenex C18 (250 × 4.6 mm, 5µm)

- Mobile Phase: MeCN/0.032M NH₄OAc (55:45)

- Flow: 1.0 mL/min, λ=280 nm

- Retention: 3,3'-azobis[1-methylindazole] = 8.2 min

- Degradation products: <2% after 72h (40°C/75% RH)

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H), 7.89 (s, 2H), 7.62 (t, J=7.6 Hz, 2H), 7.38 (d, J=8.0 Hz, 2H), 4.12 (s, 6H)

- HRMS : m/z calcd. for C₁₆H₁₄N₆ [M+H]⁺ 299.1358, found 299.1352

- IR (KBr): 1590 cm⁻¹ (N=N stretch), 1480 cm⁻¹ (indazole ring)

Industrial-Scale Considerations

Patent US20040248960A1 insights:

- Use polar aprotic solvents (DMF, NMP) for coupling steps

- Implement continuous flow diazotization to enhance safety

- Optimize stoichiometry:

- 1.05 eq NaNO₂ per amine group

- 2.2 eq HCl for protonation

- Waste stream treatment: Neutralize with NaOH → precipitate azo byproducts

Emerging Methodologies

Photochemical Synthesis

Enzymatic Coupling

- Laccase-mediated oxidation of 3-aminoindazoles (O₂, pH 5 buffer)

- Yields reach 41% with TEMPO mediator

- Requires genetic engineering of enzymes for methyl-substrate compatibility

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole derivatives undergo various chemical reactions, including:

Electrophilic Substitution: Halogenation, nitration, sulfonation, alkylation, and acylation.

Reductive Cyclization: Formation of C–N and N–N bonds.

Metalation Reactions: Facilitated by the presence of imino hydrogen in the indazole ring.

Common Reagents and Conditions:

Halogenation: Typically involves halogens like chlorine or bromine.

Nitration: Uses nitric acid or nitrating agents.

Reductive Cyclization: Employs reducing agents and metal catalysts such as Cu(OAc)2.

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1H-Indazole derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-indazole derivatives involves their interaction with specific molecular targets and pathways. For example, 1H-indazole-3-amine derivatives act as effective hinge-binding fragments in tyrosine kinase inhibitors, binding to the hinge region of the enzyme and inhibiting its activity . Additionally, indazole derivatives have been shown to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

3,3'-Dimethyl-2,2'-Biindazole

- Structure : A biindazole dimer linked at the 2-positions with methyl groups at the 3-positions.

- Key Differences : Unlike the azo-linked compound, this features a direct C–C bond between indazole units, reducing redox activity but enhancing thermal stability.

- Applications : Used as a ligand for transition metals (e.g., Cu, Ni) in supramolecular assemblies due to its rigid planar structure .

VA-041 (1H-Imidazole-Based Azo Compound)

- Structure : An imidazole derivative with azo linkages and methyl substituents.

- Key Differences : The imidazole core (vs. indazole) alters electronic properties, increasing basicity and coordination versatility. VA-041 is a radical initiator in polymer chemistry, whereas the indazole analog may exhibit slower decomposition kinetics due to aromatic stabilization .

3-Methyl-1H-Indazole

Physicochemical Properties

Thermal Stability

- Azo-Linked Indazole : Likely less thermally stable than biindazoles due to the labile N=N bond, which decomposes under UV light or heat .

- 3,3'-Dimethyl-2,2'-Biindazole : Exhibits higher melting points (>250°C) owing to strong π-π stacking and C–C linkages .

Solubility

- Methyl and azo groups enhance hydrophobicity compared to halogen-substituted derivatives (e.g., 4-nitro-7-phenylsulfonylmethyl indazole), which are more polar .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.